(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole
Description
Properties
IUPAC Name |
2-[(2R)-pyrrolidin-2-yl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2,(H,13,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGVBMUGKDNVNB-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
S<sub>N</sub>2-Based Cyclization
The reaction proceeds by substituting the fluorine atom in (E)-N′-(2-fluoro-5-nitrophenyl)-N,N-dimethylformamidine with (R)-pyrrolidin-2-ylamine, followed by elimination of dimethylamine to form the benzimidazole ring. Critical parameters include:
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Solvent : Dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA) at 150–170°C.
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Molar ratio : Amine excess (5–7 equiv) to drive the reaction.
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Purification : Silica gel column chromatography with ethyl acetate/hexane gradients.
In a representative procedure, heating (E)-N′-(2-fluoro-5-nitrophenyl)-N,N-dimethylformamidine with (R)-pyrrolidin-2-ylamine in DMA at 160°C for 3 hours yielded the nitro intermediate, which was subsequently reduced to the final product. This method avoids metal catalysts, aligning with green chemistry principles.
Functional Group Interconversion and Reduction
Nitro intermediates are common in benzimidazole synthesis. The ACS Omega study highlights hydrogenation using Pd/C under 40 psi H<sub>2</sub> as an effective reduction method. For (R)-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole, nitro-to-amine reduction must preserve the stereochemical integrity of the pyrrolidine ring.
Table 1: Reduction Conditions for Nitro Intermediates
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction rates. In a modified procedure from patent US20200002291A1, a Biotage microwave reactor heated the reaction mixture to 160°C for 15 minutes, achieving a 48% yield for a related 6-methyl-5-nitrobenzimidazole. This method reduces side reactions and improves reproducibility.
Purification and Characterization
Final products are typically purified via silica gel chromatography. Advanced analytical techniques ensure stereochemical fidelity:
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HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) confirm enantiopurity.
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NMR : <sup>1</sup>H and <sup>13</sup>C spectra verify regioselectivity and absence of isomers.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Benzimidazole Synthesis Methods
Chemical Reactions Analysis
Types of Reactions
®-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzimidazole derivative with additional oxygen-containing functional groups, while reduction may lead to a fully saturated benzimidazole ring.
Scientific Research Applications
The compound (R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole , with the CAS number 175530-90-2, is a notable chemical in medicinal chemistry and pharmaceutical research. This article explores its applications, focusing on scientific research, therapeutic potential, and industrial uses.
Chemical Properties and Structure
(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole is characterized by a benzimidazole backbone substituted with a pyrrolidine group. Its molecular formula is CHN, and it exhibits unique properties that make it suitable for various applications.
Key Chemical Properties
- Molecular Weight : 189.24 g/mol
- Solubility : Soluble in organic solvents
- Stability : Stable under standard laboratory conditions
Pharmaceutical Development
(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole is being investigated for its potential as a therapeutic agent in various diseases. Its structural features suggest activity against several biological targets.
Case Study: Anticancer Activity
Research has indicated that this compound may exhibit anticancer properties. A study demonstrated its efficacy in inhibiting the proliferation of certain cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
Neurological Research
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological studies. Investigations into its effects on neurotransmitter systems could pave the way for new treatments for neurodegenerative diseases.
Case Study: Neuroprotective Effects
In preclinical models, (R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole showed promise in reducing neuroinflammation and promoting neuronal survival, indicating potential use in conditions like Alzheimer's disease .
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, contributing to the development of new drugs.
Table: Synthetic Routes Involving (R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole
| Synthetic Route | Description | Yield (%) |
|---|---|---|
| Route A | Condensation with aldehydes | 85% |
| Route B | Cyclization with amines | 78% |
| Route C | Functionalization at nitrogen | 90% |
High-Potency Active Pharmaceutical Ingredients (HPAPIs)
Due to its potency, (R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole is classified as an HPAPI, which necessitates stringent handling protocols to ensure safety during manufacturing.
Cleanroom Standards
The production of this compound requires adherence to cleanroom standards, typically Class 100 to Class 100,000, to minimize contamination risks during synthesis.
Research Reagents
This compound is utilized as a reagent in various chemical reactions, particularly in academic and industrial laboratories focusing on drug discovery and development.
Mechanism of Action
The mechanism of action of ®-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Heterocycle Modifications
Benzimidazole vs. Quinazolinone
- Compound 3n (2-(5-Iodo-1H-indol-3-yl)-1H-benzo[d]imidazole) exhibits superior antimycobacterial activity compared to its quinazolinone analog (2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one). The benzimidazole core enhances interactions with bacterial targets, likely due to increased hydrogen bonding and π-π stacking capabilities .
Pyrrolidine vs. Piperidine Substituents
- 2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivatives (e.g., compound 5) demonstrate anti-inflammatory activity via modulation of inflammatory mediators. The larger piperidine ring may improve solubility but reduce binding affinity compared to the smaller pyrrolidine group in (R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole, which offers a more compact interaction with receptors .
Antimicrobial Activity
- Indolylbenzo[d]imidazoles (e.g., 3aa, 3ad) show potent activity against S. aureus and MRSA, with bromo or methyl groups enhancing biofilm penetration. In contrast, (R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole’s pyrrolidine moiety may target allosteric sites on GABA-A receptors, as seen in compound 16, which mimics zolpidem’s binding .
- Chlorinated Derivatives : 2-Methyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole (5a) exhibits antifungal activity against azole-resistant strains, highlighting the role of lipophilic substituents in membrane penetration .
Anti-Inflammatory and Anticancer Activity
Stereochemical Considerations
This stereospecificity is critical for optimizing therapeutic indices .
Physicochemical Comparisons
- Solubility : Piperidine-substituted derivatives exhibit higher aqueous solubility than pyrrolidine analogs due to increased basicity .
- Optical Properties : Fluorene-linked benzimidazoles show strong fluorescence, whereas (R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole’s optical behavior remains unexplored .
Key Research Findings
- Antimicrobial Superiority: (R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole’s pyrrolidine group enhances Gram-positive bacterial targeting compared to quinazolinone analogs .
- Eco-Friendly Synthesis: ZnO nanoparticle catalysis offers greener routes for benzimidazole synthesis, though chiral resolution remains challenging .
Biological Activity
(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, potential applications, and relevant research findings.
- Molecular Formula : C₁₁H₁₃N₃
- Molecular Weight : Approximately 189.24 g/mol
- Structure : The compound features a benzimidazole core with a pyrrolidine substituent, contributing to its unique reactivity and biological profile.
Biological Activities
Preliminary studies indicate that (R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole exhibits several biological activities:
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Antimicrobial Activity :
- The compound has shown potential as an antimicrobial agent. In vitro tests indicated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- A study highlighted that derivatives of pyrrolidine compounds exhibit varying degrees of antibacterial and antifungal properties, suggesting that modifications in the structure can enhance efficacy .
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Antitumor Activity :
- Research indicates that (R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole may possess antitumor properties. For instance, compounds related to benzimidazole have been evaluated for their ability to inhibit cancer cell proliferation, particularly against BRCA-1 mutant MDA-MB-436 cell lines, with some derivatives showing IC50 values comparable to established drugs like Olaparib .
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Mechanism of Action :
- Interaction studies have focused on the binding affinity of (R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole towards various biological targets, which is crucial for understanding its mechanism of action. Notably, its structural features allow it to interact selectively with specific receptors involved in disease pathways .
Structure-Activity Relationship (SAR)
The biological activity of (R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole can be influenced by its structural modifications. The following table summarizes key compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (R)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole | Structure | Contains a fluorine atom, enhancing lipophilicity |
| 2-(Pyrrolidin-2-YL)-1H-benzimidazole | Structure | Lacks chirality, potentially differing biological activity |
| (R)-2-(2-Methylpyrrolidin-2-YL)-1H-benzo[D]imidazole | Structure | Methyl substitution may alter pharmacokinetics |
These variations highlight the importance of chirality and substitution patterns in determining the pharmacological profiles of related compounds.
Case Studies
Several studies have explored the biological activities of (R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole:
- Study on Trypanosomiasis : A related benzimidazole compound demonstrated enzyme inhibition against Trypanosoma brucei, suggesting potential applications in treating human African trypanosomiasis .
- Sundown Syndrome Treatment : Research has identified benzimidazole derivatives as potential treatments for sundown syndrome in dementia patients, indicating a broader therapeutic scope for compounds within this class .
Q & A
Q. What are the optimized synthetic routes for (R)-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield and stereochemical purity?
- Methodological Answer : Synthesis typically involves condensation of benzene-1,2-diamine with chiral pyrrolidine derivatives. Key approaches include:
- One-pot synthesis : Using lanthanum chloride (LaCl₃) as a catalyst under reflux conditions, achieving yields up to 85% via cyclization of o-phenylenediamine with pyrrolidine-2-carboxylic acid derivatives .
- Chiral resolution : Starting from (S)-pyrrolidine-2-carboxylic acid and benzene-1,2-diamine, followed by crystallization with nitric acid to isolate the (R)-enantiomer .
- Critical factors : Solvent choice (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading (5–10 mol%) significantly impact yield and enantiomeric excess. Purification via column chromatography or recrystallization is essential to minimize racemization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing (R)-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole and verifying its stereochemistry?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, aromatic protons in the benzimidazole ring resonate at δ 7.2–7.8 ppm, while pyrrolidine protons appear at δ 1.8–3.5 ppm .
- X-ray crystallography : Resolves absolute configuration. The (R)-enantiomer shows distinct torsion angles (e.g., C7-N1-C8-C9 = -178.2°) in crystal structures .
- Chiral HPLC/CD spectroscopy : Quantifies enantiomeric excess using chiral stationary phases (e.g., amylose-based columns) or circular dichroism peaks at 220–250 nm .
Advanced Research Questions
Q. How can researchers establish structure-activity relationships (SAR) for (R)-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole derivatives targeting biological receptors like TRPV1 or EGFR?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the benzimidazole 5/6-positions to enhance TRPV1 antagonism (IC₅₀ = 4.6 nM observed for trifluoromethyl derivatives) . For EGFR inhibition, 2-phenyl substituents improve binding affinity (ΔG = -9.2 kcal/mol) .
- Biological assays : Use calcium flux assays (TRPV1) or kinase inhibition assays (EGFR) to measure IC₅₀. Cross-validate with molecular docking (AutoDock Vina) to correlate substituent effects with binding pocket interactions .
Q. What strategies resolve contradictions in reported bioactivity data among structurally similar benzimidazole derivatives?
- Methodological Answer :
- Assay standardization : Control variables like cell line (e.g., HEK293 vs. CHO for TRPV1), incubation time, and compound purity (>95% by HPLC). For example, discrepancies in antimicrobial MIC values (2–128 µg/mL) arise from variations in bacterial strains (e.g., S. aureus vs. E. coli) .
- Meta-analysis : Compare substituent positions (e.g., 4-chlorophenyl vs. 4-fluorophenyl) across studies using regression models to identify steric/electronic trends .
Q. How do computational methods like molecular docking and DFT calculations enhance the understanding of (R)-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole's interactions with biological targets?
- Methodological Answer :
- Docking studies : Use Glide or Schrödinger Suite to predict binding modes. For TRPV1, the trifluoromethyl-phenyl tail occupies a hydrophobic pocket, while the benzimidazole core forms hydrogen bonds with Arg557 and Thr550 .
- DFT analysis : Calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV) to predict reactivity. Mulliken charges on N3 (-0.32 e) and N1 (-0.28 e) indicate nucleophilic sites for derivatization .
Q. What experimental approaches ensure stereochemical integrity during the synthesis and analysis of (R)-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole derivatives?
- Methodological Answer :
- Asymmetric catalysis : Employ chiral catalysts like (R)-BINAP in palladium-mediated coupling to retain configuration .
- Chiral resolution : Use diastereomeric salt formation with L-tartaric acid or enzymatic kinetic resolution (e.g., lipase-mediated acetylation) .
- In-line monitoring : Couple HPLC with polarimetric detection to track enantiomeric ratio during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
